molecular formula C4H4O4 B14116930 2-Butenedioic acid-d2

2-Butenedioic acid-d2

Cat. No.: B14116930
M. Wt: 118.08 g/mol
InChI Key: VZCYOOQTPOCHFL-QDNHWIQGSA-N
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Description

It is a dicarboxylic acid with the molecular formula HO2CCD=CDCO2H and a molecular weight of 118.08 g/mol . This compound is characterized by the presence of two deuterium atoms, which replace the hydrogen atoms at the 2 and 3 positions of the butenedioic acid molecule. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid-d2 typically involves the deuteration of fumaric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as D2O (deuterium oxide). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-Butenedioic acid-d2 exerts its effects is primarily through its role as a deuterated analog of fumaric acid. The presence of deuterium atoms affects the kinetic isotope effect, leading to changes in reaction rates and pathways. This makes it a valuable tool for studying enzyme-catalyzed reactions and other biochemical processes. The molecular targets and pathways involved include various enzymes and metabolic intermediates in the tricarboxylic acid (TCA) cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trans configuration and specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and reactivity make it a versatile compound for various scientific applications .

Properties

Molecular Formula

C4H4O4

Molecular Weight

118.08 g/mol

IUPAC Name

2,3-dideuteriobut-2-enedioic acid

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/i1D,2D

InChI Key

VZCYOOQTPOCHFL-QDNHWIQGSA-N

Isomeric SMILES

[2H]C(=C([2H])C(=O)O)C(=O)O

Canonical SMILES

C(=CC(=O)O)C(=O)O

Origin of Product

United States

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